molecular formula C4H8N2O6 B8047334 1,4-Dinitrobutane-2,3-diol

1,4-Dinitrobutane-2,3-diol

Cat. No.: B8047334
M. Wt: 180.12 g/mol
InChI Key: IHISWDOXUYNHSH-UHFFFAOYSA-N
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Description

1,4-Dinitrobutane-2,3-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups on a butane backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both nitro and hydroxyl groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dinitrobutane-2,3-diol can be synthesized through a condensation reaction between nitromethane and glyoxal . The reaction typically involves the use of a base such as potassium carbonate to facilitate the condensation process. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the acylation of diol to form 2,3-diacetoxy-1,4-dinitrobutane, followed by the elimination of acetic acid molecules in the presence of potassium bicarbonate . This method offers higher yields and cost-effectiveness compared to traditional laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dinitrobutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines or hydroxylamines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dinitrobutane-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dinitrobutane-2,3-diol involves its ability to undergo various chemical transformations due to the presence of nitro and hydroxyl groups. These functional groups allow the compound to participate in redox reactions, nucleophilic substitutions, and other chemical processes. The molecular targets and pathways involved depend on the specific reaction and application being studied.

Comparison with Similar Compounds

1,4-Dinitrobutane-2,3-diol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced reactivity and versatility, making it a valuable intermediate in various chemical and industrial processes.

Properties

IUPAC Name

1,4-dinitrobutane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O6/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHISWDOXUYNHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C[N+](=O)[O-])O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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